molecular formula CHBrCl2 B127517 Bromodichloromethane CAS No. 75-27-4

Bromodichloromethane

Cat. No.: B127517
CAS No.: 75-27-4
M. Wt: 163.83 g/mol
InChI Key: FMWLUWPQPKEARP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bromodichloromethane (BDCM) is a trihalomethane that primarily targets the liver, lungs, kidneys, and fat tissues in the body . It is formed as a byproduct of water disinfection methods using chlorination . The primary source of exposure for the general population is chlorinated household water .

Mode of Action

BDCM interacts with its targets through a process known as cytochrome P450 oxidation . It can also be metabolized via reduction to a dichloromethyl radical and by glutathione conjugation . These interactions result in changes at the cellular level, leading to potential health effects.

Biochemical Pathways

The primary pathway for BDCM metabolism is cytochrome P450 oxidation . This metabolic process allows the compound to interact with its targets and exert its effects. Additionally, BDCM can be metabolized via reduction to a dichloromethyl radical and by glutathione conjugation . These biochemical pathways play a crucial role in the compound’s action and its downstream effects.

Pharmacokinetics

BDCM is rapidly absorbed through the gastrointestinal tract and skin, and is presumed to be rapidly absorbed through the respiratory tract . Once absorbed, BDCM is distributed throughout the body, with the highest concentrations found in the fat, liver, lungs, and kidneys . The compound is rapidly excreted, with a half-life of a single oral dose being 1.5–2 hours in rats and mice . The primary route of excretion is exhaled air, with smaller amounts excreted in urine and feces .

Result of Action

Studies in lab animals have found that high concentrations of BDCM can cause liver damage, kidney damage, and decreases in immune response . BDCM can also cause an increase in early pregnancy miscarriages and decreases in birth weight in animals . These effects occur at levels much higher than what humans would normally be exposed to in their homes or their everyday environment .

Action Environment

The action of BDCM is influenced by environmental factors such as the presence of chlorine or chlorine-containing chemicals in water . The compound is formed as a byproduct when these chemicals are added to drinking water to kill bacteria . Therefore, the action, efficacy, and stability of BDCM can be influenced by factors such as the level of chlorination in water and the presence of other organic matter .

Biochemical Analysis

Biochemical Properties

The primary pathway for Bromodichloromethane metabolism is cytochrome P450 oxidation . It can also be metabolized via reduction to a dichloromethyl radical or glutathione conjugation catalyzed by glutathione transferase .

Cellular Effects

It can also cause an increase in early pregnancy miscarriages and decreases in birth weight in animals .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through cytochrome P450 oxidation . It can also be metabolized via reduction to a dichloromethyl radical or through glutathione conjugation catalyzed by glutathione transferase .

Temporal Effects in Laboratory Settings

After ingestion, blood this compound concentrations peak and decline rapidly, returning to levels near or below the limit of detection within 4 hours . After a 1-hour dermal exposure, blood concentrations of this compound range from 39 to 170 ng/l and decrease to levels near or below the limit of detection by 24 hours .

Dosage Effects in Animal Models

Studies in lab animals have found liver damage, kidney damage, and decreases in immune response. This compound can also cause an increase in early pregnancy miscarriages and decreases in birth weight in animals . These effects found in animals happened at levels much higher than what humans normally would be exposed to in their homes or their everyday environment .

Metabolic Pathways

This compound is involved in metabolic pathways primarily through cytochrome P450 oxidation . It can also be metabolized via reduction to a dichloromethyl radical or through glutathione conjugation catalyzed by glutathione transferase .

Transport and Distribution

This compound is rapidly absorbed through the gastrointestinal tract and skin and is presumed to be rapidly absorbed through the respiratory tract . Absorbed this compound is distributed throughout the body with the highest concentrations found in the fat, liver, lungs, and kidneys .

Chemical Reactions Analysis

Bromodichloromethane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction conditions typically involve controlled temperatures and the presence of catalysts.

    Major Products: The products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bromodichloromethane has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

bromo(dichloro)methane
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InChI

InChI=1S/CHBrCl2/c2-1(3)4/h1H
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InChI Key

FMWLUWPQPKEARP-UHFFFAOYSA-N
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Canonical SMILES

C(Cl)(Cl)Br
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Molecular Formula

CHBrCl2
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DSSTOX Substance ID

DTXSID1020198
Record name Bromodichloromethane
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Molecular Weight

163.83 g/mol
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Physical Description

Dichlorobromomethane is a clear colorless liquid. (NTP, 1992), Colorless liquid; [HSDB], COLOURLESS LIQUID.
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Boiling Point

189 °F at 760 mmHg (NTP, 1992), 90 °C
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Solubility

5 to 10 mg/mL at 66 °F (NTP, 1992), Very soluble in ethanol, ethyl ether, benzene and acetone; slightly soluble in carbon tetrachloride., Very soluble in organic solvents; miscible with chloroform, In water, 3.968X10+3 mg/L at 30 °C, Solubility in water, g/100ml at 20 °C: 0.45 (poor)
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Density

1.98 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.980 g/cu m 20 °C, 1.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.3
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Vapor Density

Relative vapor density (air = 1): 5.6
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Vapor Pressure

50 mmHg at 68 °F (NTP, 1992), 50.0 [mmHg], 50 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 6.6
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Color/Form

Liquid, Colorless liquid

CAS No.

75-27-4
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Melting Point

-67 °F (NTP, 1992), -57 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromodichloromethane
Customer
Q & A

Q1: What are the key toxicological concerns associated with bromodichloromethane?

A1: this compound is considered a potential human carcinogen based on animal studies. [, , ] Research indicates that long-term exposure to BDCM through drinking water has been linked to an increased risk of cancer in organs such as the liver, kidney, and large intestine in rodents. [, ] Further studies have suggested potential associations with adverse pregnancy outcomes, including spontaneous abortion and stillbirth. [, , ]

Q2: Is this compound more toxic than other trihalomethanes?

A2: Studies suggest that this compound might be more toxic than chloroform, another common trihalomethane. [] In rats, BDCM caused more persistent liver toxicity and appeared to be slightly more toxic to the kidney at lower doses compared to chloroform. [] Furthermore, this compound demonstrated a wider spectrum of neoplasms in rodents compared to chloroform and chlorodibromomethane in National Toxicology Program studies. []

Q3: How does this compound compare in toxicity when administered through different routes?

A3: Research indicates that the rate of BDCM delivery impacts its toxicity. [] When administered to mice by oral gavage, a rapid delivery method, BDCM showed higher toxicity, enhanced cell proliferation, and decreased DNA methylation compared to administration through drinking water, a slower delivery method. []

Q4: Are there species-specific differences in the susceptibility to this compound toxicity?

A4: Yes, research shows a significant difference in sensitivity to BDCM-induced pregnancy loss between F344 and Sprague-Dawley (SD) rat strains. [] At similar doses, F344 rats experienced a high incidence of full-litter resorption, while SD rats were unaffected, highlighting the importance of considering strain differences in toxicological studies. []

Q5: What is the proposed mechanism of action for this compound's effects on pregnancy?

A5: Studies in rats suggest that BDCM disrupts luteal responsiveness to luteinizing hormone (LH) during pregnancy. [, ] Exposure to BDCM during the LH-dependent period of pregnancy leads to reduced serum progesterone levels, ultimately causing pregnancy loss. [, ] This effect was preventable by co-administration of an LH agonist, further supporting an LH-mediated mode of action. []

Q6: Does this compound directly impact placental function?

A6: In vitro studies have shown that BDCM can inhibit the differentiation of human placental trophoblast cells, disrupt the formation of syncytiotrophoblasts, and reduce the secretion of chorionic gonadotropin (CG). [] These findings suggest that BDCM may directly target the placenta and contribute to adverse pregnancy outcomes. []

Q7: How is this compound absorbed and distributed in the body?

A7: this compound is readily absorbed through oral ingestion and distributed to various tissues, with significant accumulation observed in the liver and kidney. [, ] Following oral administration in rats, approximately 80-90% of the dose was metabolized within 24 hours. []

Q8: What are the primary routes of this compound elimination?

A8: The major route of BDCM elimination is through metabolism, with 70-80% of the administered dose exhaled as carbon dioxide (CO2) and 3-5% as carbon monoxide (CO). [] Urinary and fecal elimination pathways are relatively minor, accounting for 4-5% and 1-3% of the dose, respectively. []

Q9: How does the vehicle of administration affect this compound pharmacokinetics?

A10: The choice of vehicle can influence BDCM absorption and tissue distribution. [] A physiologically based pharmacokinetic (PBPK) model demonstrated that different vehicles, such as corn oil and 10% Emulphor, resulted in varying oral absorption rates and tissue dosimetry of BDCM in rats. []

Q10: What are the primary sources of this compound in the environment?

A11: this compound primarily forms as a by-product during the chlorination of drinking water. [, , ] It results from the reaction between chlorine used for disinfection and naturally occurring organic matter, such as humic and fulvic acids, in the presence of bromide ions. [, ]

Q11: How does this compound form in swimming pools?

A12: Similar to drinking water treatment, BDCM can form in swimming pools when chlorine used for disinfection reacts with organic matter introduced by swimmers or naturally present in the water. [] Salt addition, particularly sodium chloride used in electrolytic chlorination systems, has been linked to bursts in BDCM concentrations in swimming pools. []

Q12: What analytical techniques are commonly employed to detect and quantify this compound in water samples?

A14: Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is widely used for the analysis of this compound and other trihalomethanes in water samples. [, , , , ] These techniques offer high sensitivity and selectivity for the detection and quantification of these volatile organic compounds.

Q13: What are the challenges in accurately measuring this compound levels in water?

A15: BDCM is a volatile compound, and its concentration can be affected by factors such as temperature, storage time, and the presence of other chemicals in the water. [, ] Ensuring representative sampling, proper sample handling, and appropriate analytical method validation are crucial for obtaining accurate and reliable BDCM measurements.

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